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Compound of Interest

Compound Name:
N-ethyl-2-methylcyclohexan-1-

amine

Cat. No.: B13185803

Get Quote

Executive Summary & Molecule Identity
N-Ethyl-2-methylcyclohexan-1-amine (CAS: 39190-90-4) is a secondary amine derivative of

cyclohexylamine. It is frequently encountered as a pharmaceutical intermediate or a

degradation product in the synthesis of secondary amine-based stimulants.

Characterization is complicated by the presence of two chiral centers (C1 and C2), resulting in

two distinct diastereomers: cis and trans. A robust analytical workflow must distinguish between

these isomers, as their pharmacological and physical properties differ.
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Property Data

IUPAC Name N-ethyl-2-methylcyclohexan-1-amine

Molecular Formula

C

H

N

Molecular Weight 141.26 g/mol

Monoisotopic Mass 141.1517 Da

Key Structural Features
Secondary amine, Cyclohexane ring, Vicinal

substitution (1,[1][2]2)

Stereochemical Framework
Before analyzing spectra, one must understand the conformational landscape. The synthesis

(typically reductive amination of 2-methylcyclohexanone) yields a mixture of cis and trans

isomers.

Trans-isomer (Thermodynamic): The bulky groups (Methyl at C2 and N-Ethyl at C1) prefer

the diequatorial orientation to minimize 1,3-diaxial interactions.

Cis-isomer (Kinetic/Steric): One substituent is axial and the other is equatorial.

Workflow: Synthesis & Stereochemistry
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Trans-Isomer
(Diequatorial)
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Figure 1: Reductive amination pathway yielding diastereomeric mixtures.
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Mass Spectrometry (MS) Data
Technique: GC-MS (Electron Ionization, 70 eV) Interpretation Strategy: Amine fragmentation is

dominated by

-cleavage, where the bond adjacent to the nitrogen atom breaks to stabilize the radical cation.

Fragmentation Pathway
Molecular Ion (

): Expect a weak signal at m/z 141. Aliphatic amines often show weak molecular ions due to
rapid fragmentation.

-Cleavage (Primary Pathway): The bond between C1 and C2 (ring) or C1 and C6 breaks.

Loss of Methyl (from ethyl group): m/z 141

m/z 126 (Weak).

Loss of Ethyl (N-dealkylation): m/z 141

m/z 112 (Secondary).

Base Peak Formation: The most stable fragment typically involves ring opening and

hydrogen rearrangement. For N-ethylcyclohexylamines, the base peak is often m/z 84 or m/z

71, corresponding to the iminium ion fragments derived from the ring.

Predicted MS Peak Table
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m/z Intensity Assignment Mechanism

141 < 5% [M] Molecular Ion (Parent)

126 5-10%

[M – CH

]

Loss of methyl from

N-ethyl group

112 10-20%

[M – C

H

]

Loss of N-ethyl group

(C-N cleavage)

84 100%

C

H

N

Ring fragmentation

(McLafferty-like or

-cleavage)

71 40-60%

C

H

N

Further ring

degradation

58 30-50%

C

H

N

-cleavage (Et-NH=CH

)

Infrared Spectroscopy (IR)
Technique: FTIR (ATR or Thin Film) The IR spectrum confirms the functional group identity

(secondary amine).

3300 – 3350 cm
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:N-H Stretching. Look for a single weak-to-medium band (characteristic of secondary
amines). Primary amines would show a doublet.[3]

2850 – 2960 cm

:C-H Stretching. Strong absorptions due to the cyclohexane ring and alkyl groups.

~2960 cm

: Asymmetric methyl stretch.

~2925 cm

: Methylene asymmetric stretch.

1450 – 1470 cm

:CH

Bending (Scissoring).

1100 – 1200 cm

:C-N Stretching. Medium intensity.

Nuclear Magnetic Resonance (NMR)
Technique: 400 MHz or higher recommended. Solvent: CDCl

(Chloroform-d).[4]

This is the primary tool for stereochemical assignment. The coupling constants (

) of the proton at C1 (H1) are the definitive indicator of cis vs trans.[5]

H NMR Data (Predicted)
Note: Chemical shifts (

) are estimates based on substituent additivity rules relative to 2-methylcyclohexanamine.
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Proton (ppm) Multiplicity Integral
Key
Diagnostic
Feature

H1 (Methine) 2.25 – 2.45
Multiplet (dt or

ddd)
1H

Trans: Large

axial-axial

coupling (

Hz). Cis: Smaller

axial-equatorial

coupling (

Hz).

N-CH

(Ethyl)
2.60 – 2.75

Quartet (

Hz)
2H

Distinctive ethyl

methylene

signal.

Ring H (Ax/Eq) 1.00 – 1.90
Complex

Multiplets
9H

Cyclohexane

envelope.

N-CH

-CH
1.08 – 1.15

Triplet (

Hz)
3H

Ethyl terminal

methyl.

Ring-CH 0.90 – 1.05
Doublet (

Hz)
3H

Trans: Methyl is

equatorial (lower

shift). Cis: Methyl

may be axial

(slightly

deshielded).

N-H 0.8 – 1.5 Broad Singlet 1H

Exchangeable

with D

O.

C NMR Data (Predicted)
Expect 9 distinct carbon signals.
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C1 (CH-N): ~56 – 60 ppm. (Deshielded by Nitrogen).[3]

N-CH

(Ethyl): ~41 – 43 ppm.

C2 (CH-Me): ~30 – 35 ppm.

Ring CH

s: Four signals between 20 – 35 ppm.

Ring-CH

: ~18 – 20 ppm.

Ethyl-CH

: ~15 ppm.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Isolation: Ensure the amine is in the free base form. If starting with a hydrochloride salt (CAS

39190-90-4), dissolve 20 mg in 1 mL water, basify with 1M NaOH, extract into CDCl

(0.7 mL), and dry over anhydrous K

CO

.

Filtration: Filter the CDCl

solution through a cotton plug directly into the NMR tube to remove drying agent and
particulates.

Acquisition: Run a standard proton scan (16 scans) and a

C scan (256 scans).
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Differentiation: If distinguishing isomers is difficult due to overlap, add a small amount of

Benzene-d

or run the spectrum entirely in C

D

. The "benzene effect" often shifts the methyl and methine protons of isomers differently,
resolving overlap.

Protocol B: GC-MS Analysis
Column: DB-5ms or equivalent (non-polar, 5% phenyl).

Inlet Temp: 250°C.

Oven Program: 60°C (hold 1 min)

15°C/min

280°C.

Derivatization (Optional): If tailing occurs (common with amines), derivatize with

Trifluoroacetic Anhydride (TFAA) to form the amide, which improves peak shape and

provides a distinct molecular ion at M + 96.

Workflow Visualization: Spectral Assignment
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Unknown Sample
(N-ethyl-2-methylcyclohexanamine)

IR Spectroscopy
Check 3300 cm-1 1H NMR (CDCl3)

H1 Coupling (J)?

Large J (10-12 Hz)
TRANS Isomer

Axial-Axial

Small J (2-5 Hz)
CIS Isomer

Axial-Equatorial
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Figure 2: Decision tree for stereochemical assignment using NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13185803?utm_src=pdf-custom-synthesis#bc-rfq
https://peerj.com/articles/11480/pept_glyc_model__supp_info_202102.pdf
https://patents.google.com/patent/TW201819542A/zh
https://patents.google.com/patent/TW201819542A/zh
https://patents.google.com/patent/TW201819542A/zh
https://patents.google.com/patent/TW201819542A/zh
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://pdf.benchchem.com/3418/spectroscopic_data_for_1_Methylcyclohexene_NMR_IR_MS.pdf
https://pdf.benchchem.com/15306/A_Comparative_Guide_to_the_NMR_Characterization_of_cis_and_trans_1_iodo_2_methylcyclopropane.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/15741637
https://pubchem.ncbi.nlm.nih.gov/compound/15741637
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5459938&Mask=200
https://www.benchchem.com/product/b13185803/docs#comprehensive-spectroscopic-characterization-n-ethyl-2-methylcyclohexan-1-amine
https://www.benchchem.com/product/b13185803/docs#comprehensive-spectroscopic-characterization-n-ethyl-2-methylcyclohexan-1-amine
https://www.benchchem.com/product/b13185803/docs#comprehensive-spectroscopic-characterization-n-ethyl-2-methylcyclohexan-1-amine
https://www.benchchem.com/product/b13185803/docs#comprehensive-spectroscopic-characterization-n-ethyl-2-methylcyclohexan-1-amine
https://www.benchchem.com/product/b13185803?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13185803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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